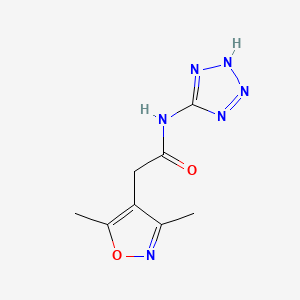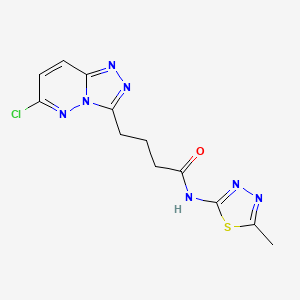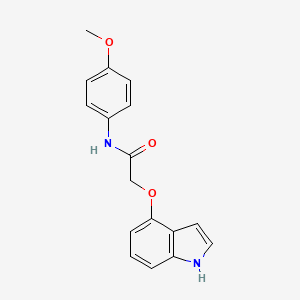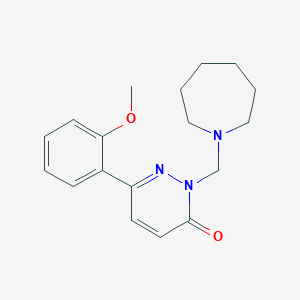![molecular formula C17H17N5O B12173557 N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12173557.png)
N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and an acetamide moiety. Compounds containing tetrazole rings are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Acetamide Formation: The acetamide moiety can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.
Coupling Reactions: The phenylethyl group can be attached via coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or ethyl groups.
Reduction: Reduction reactions could target the tetrazole ring or the acetamide group.
Substitution: The phenyl and tetrazole rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl or tetrazole rings.
科学的研究の応用
Chemistry
Catalysis: Compounds with tetrazole rings can act as ligands in coordination chemistry.
Material Science:
Biology
Enzyme Inhibition: Tetrazole-containing compounds may inhibit specific enzymes, making them useful in biochemical research.
Receptor Binding: These compounds can interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: The compound could serve as a lead compound or scaffold for designing new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural features.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Polymer Science: Use in the synthesis of polymers with specific characteristics.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity or function. The tetrazole ring, in particular, can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors.
類似化合物との比較
Similar Compounds
N-(2-phenylethyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: Similar in structure but may differ in the position of functional groups.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Phenylacetamides: Compounds with similar acetamide groups but different aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
特性
分子式 |
C17H17N5O |
|---|---|
分子量 |
307.35 g/mol |
IUPAC名 |
N-(2-phenylethyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H17N5O/c23-17(18-11-10-14-4-2-1-3-5-14)12-15-6-8-16(9-7-15)22-13-19-20-21-22/h1-9,13H,10-12H2,(H,18,23) |
InChIキー |
UARAKJZSTFCICF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
![Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12173487.png)
![N-[3-(naphthalen-1-yl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]acetamide](/img/structure/B12173495.png)
![N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173501.png)





![2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12173544.png)

![1-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B12173548.png)
![1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12173551.png)
